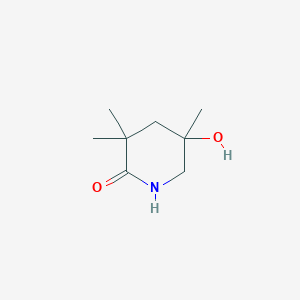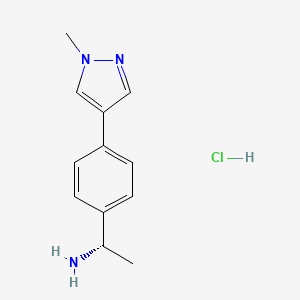
(S)-1-(4-(1-Methyl-1H-pyrazol-4-yl)phenyl)ethanamine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-1-(4-(1-Methyl-1H-pyrazol-4-yl)phenyl)ethanamine hydrochloride is a chiral compound with a pyrazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(4-(1-Methyl-1H-pyrazol-4-yl)phenyl)ethanamine hydrochloride typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized via a one-pot three-component reaction under microwave irradiation.
Attachment of the Phenyl Group: The phenyl group is introduced through a coupling reaction, often using palladium-catalyzed cross-coupling reactions.
Chiral Resolution: The chiral center is introduced through asymmetric synthesis or chiral resolution techniques.
Formation of Hydrochloride Salt: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This includes the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
(S)-1-(4-(1-Methyl-1H-pyrazol-4-yl)phenyl)ethanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
(S)-1-(4-(1-Methyl-1H-pyrazol-4-yl)phenyl)ethanamine hydrochloride has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmaceuticals, particularly those targeting neurological disorders.
Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding.
Industrial Applications: It is used in the synthesis of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of (S)-1-(4-(1-Methyl-1H-pyrazol-4-yl)phenyl)ethanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole moiety is known to interact with various biological targets, leading to inhibition or activation of specific pathways .
Comparison with Similar Compounds
Similar Compounds
1-Methyl-1H-pyrazole-4-boronic acid pinacol ester: Used in cross-coupling reactions.
4-Bromo-1-methyl-1H-pyrazole: Used in the synthesis of various pyrazole derivatives.
Uniqueness
(S)-1-(4-(1-Methyl-1H-pyrazol-4-yl)phenyl)ethanamine hydrochloride is unique due to its chiral center and specific substitution pattern, which confer distinct biological activities and chemical reactivity compared to other pyrazole derivatives.
Properties
Molecular Formula |
C12H16ClN3 |
|---|---|
Molecular Weight |
237.73 g/mol |
IUPAC Name |
(1S)-1-[4-(1-methylpyrazol-4-yl)phenyl]ethanamine;hydrochloride |
InChI |
InChI=1S/C12H15N3.ClH/c1-9(13)10-3-5-11(6-4-10)12-7-14-15(2)8-12;/h3-9H,13H2,1-2H3;1H/t9-;/m0./s1 |
InChI Key |
FOTADEBPJUMUFV-FVGYRXGTSA-N |
Isomeric SMILES |
C[C@@H](C1=CC=C(C=C1)C2=CN(N=C2)C)N.Cl |
Canonical SMILES |
CC(C1=CC=C(C=C1)C2=CN(N=C2)C)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




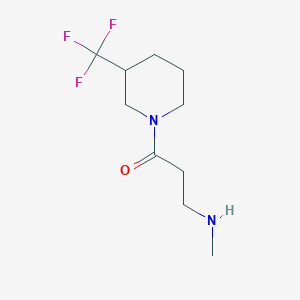
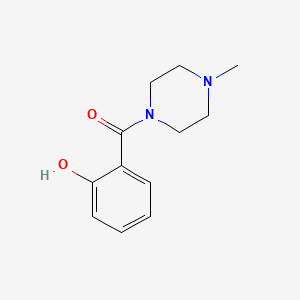
![4-Bromo-1-neopentyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B14768350.png)
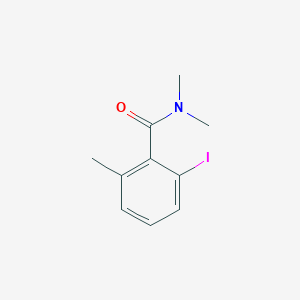
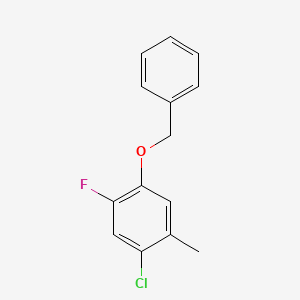
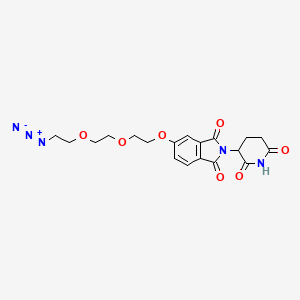
![Methyl 5-amino-4'-methyl-[1,1'-biphenyl]-2-carboxylate](/img/structure/B14768373.png)

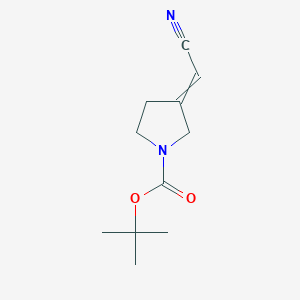
![N-methyl-2-[[6-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]amino]acetamide](/img/structure/B14768386.png)

